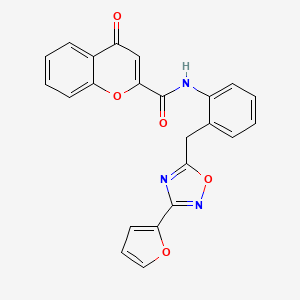

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that combines various functional groups including furan, oxadiazole, and chromene

作用機序

Mode of Action

The presence of a furan ring and an oxadiazole ring in its structure suggests that it might interact with its targets through pi-pi stacking, hydrogen bonding, or other non-covalent interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of a furan ring in its structure suggests that it might undergo metabolic transformations involving the oxidation of the furan ring .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its structure, it might potentially exert effects on cells or tissues by interacting with proteins or other macromolecules that recognize furan or oxadiazole moieties .

Action Environment

The compound’s action, efficacy, and stability might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of the furan ring in the compound might be affected by oxidative conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide involves multiple steps:

Formation of the oxadiazole ring: : This can be achieved by reacting furfural with hydrazine hydrate under reflux conditions.

Coupling with the phenyl group: : The oxadiazole intermediate is then coupled with a brominated benzyl derivative using a palladium-catalyzed cross-coupling reaction.

Introduction of the chromene moiety: : This step involves reacting the phenyl-oxadiazole intermediate with a chromene derivative under basic conditions.

Industrial Production Methods

For industrial scale production, the above synthetic routes are optimized for higher yields and purity. Catalysts such as palladium on carbon may be employed, and automated flow reactors can be used to maintain precise reaction conditions.

化学反応の分析

Types of Reactions

Oxidation: : The furan ring is susceptible to oxidation, forming compounds like furanones.

Reduction: : The oxadiazole ring can undergo reduction under hydrogenation conditions.

Substitution: : N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) in acidic medium.

Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: : Halogens (Cl2, Br2) and Lewis acids like aluminum chloride (AlCl3).

Major Products

Oxidation products: : Furanones and corresponding carboxylic acids.

Reduction products: : Reduced oxadiazole derivatives.

Substitution products: : Halogenated derivatives of the original compound.

科学的研究の応用

Chemistry

Organic synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules.

Catalysis: : It can act as a ligand in metal-catalyzed reactions.

Biology

Bioactive molecule: : Exhibits potential antimicrobial and anti-inflammatory properties.

Enzyme inhibitors: : Can inhibit specific enzymes involved in disease pathways.

Medicine

Drug development: : Investigated for its potential as a therapeutic agent in treating various diseases.

Pharmacokinetics: : Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Material science: : Used in the development of advanced materials like polymers.

Agriculture: : Explored for its role in developing agrochemicals.

類似化合物との比較

Similar Compounds

Coumarin derivatives: : Such as 4-hydroxycoumarin, which shares the chromene structure.

Oxadiazole derivatives: : Like 2,5-diphenyl-1,3,4-oxadiazole, similar in having the oxadiazole ring.

Furan derivatives: : Such as furfural, sharing the furan moiety.

Uniqueness

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide's unique combination of functional groups (furan, oxadiazole, and chromene) provides distinctive chemical reactivity and biological activity, making it a valuable compound for various scientific explorations.

生物活性

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure features a chromene core linked to a furan-substituted oxadiazole moiety. The molecular formula is C18H17N3O4, with a molecular weight of approximately 339.35 g/mol. This unique structure contributes to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's. For instance, derivatives demonstrated IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes .

- Antioxidant Activity : The presence of furan and oxadiazole rings in the structure contributes to significant free radical scavenging abilities, which is crucial for mitigating oxidative stress-related damage .

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these activities suggest promising anti-cancer potential .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| AChE Inhibition | - | 10.4 - 18.1 | |

| BChE Inhibition | - | 7.7 - 30.1 | |

| Cytotoxicity | MCF-7 | < 50 | |

| Cytotoxicity | HCT116 | < 50 | |

| Antioxidant Activity | DPPH Scavenging | Significant |

Case Studies

- Cytotoxicity Studies : In vitro studies evaluated the compound against multiple cancer cell lines using the MTT assay, revealing selective cytotoxicity towards malignant cells while sparing normal cells like WI-38 and HFL-1 . This selectivity is critical for developing safer cancer therapeutics.

- Enzyme Inhibition Studies : Docking studies have elucidated the interactions between the compound and enzyme active sites, revealing hydrogen bonding and hydrophobic interactions that enhance inhibitory activity against AChE and BChE . These findings support the potential use of this compound in treating cognitive disorders.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the furan and oxadiazole moieties can significantly influence biological activity. For example:

- Substituents on the Oxadiazole Ring : Variations in electron-withdrawing or donating groups can enhance enzyme inhibition potency.

- Furan Ring Modifications : Alterations in the furan ring can affect the compound's lipophilicity and, consequently, its bioavailability and efficacy.

特性

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O5/c27-17-13-20(30-18-9-4-2-7-15(17)18)23(28)24-16-8-3-1-6-14(16)12-21-25-22(26-31-21)19-10-5-11-29-19/h1-11,13H,12H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVCQUMTXVIRTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。